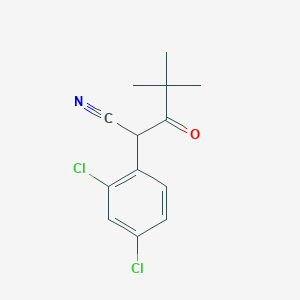

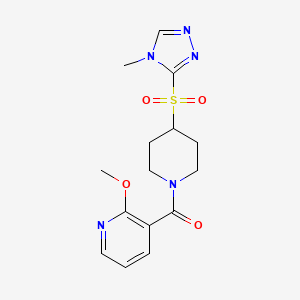

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

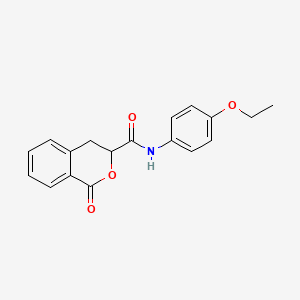

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile, also known as DDCP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DDCP belongs to the class of compounds known as enaminones, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Nitration Process in Microreactors

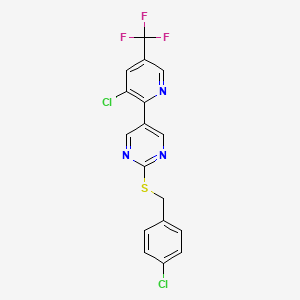

In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone, was developed . This process improved reaction efficiency and achieved higher yields compared to traditional batch reactors .

Synthesis of Sulfentrazone

The compound is a key intermediate in the synthesis of Sulfentrazone, a triazolinone herbicide developed by FMC in the United States . Sulfentrazone has outstanding efficacy against annual broad-leaved weeds, grasses, and sedges, especially against sulfonylurea resistant weeds .

Chemical Research

The compound is used in chemical research, particularly in the development of new and efficient processes . For example, it is used in the study of the effects of molar ratio of mixed acids, molar ratio of nitric acid to substrate, reaction temperature, total flow rate and residence time in the microreactor on nitration reaction .

Kinetics Study

A characterization kinetics study was conducted on the nitration reaction of this compound, and the pre-exponential-factor and activation energy were obtained . The activation energy of the reaction is 40.204 kJ/mol .

Mass Transfer Efficiency

The continuous flow microreactor system greatly increased liquid-liquid two phases mass transfer efficiency, while accurately controlling the reaction temperature and residence time in the reactor .

Anti-inflammatory Agents

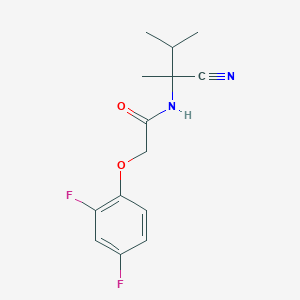

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, which can be synthesized from this compound, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-13(2,3)12(17)10(7-16)9-5-4-8(14)6-11(9)15/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZXLQHZYHZADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)

![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)

![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)

![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2689032.png)